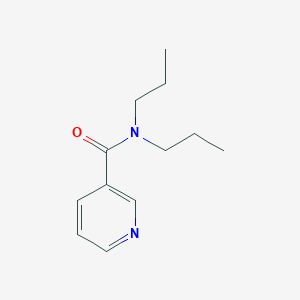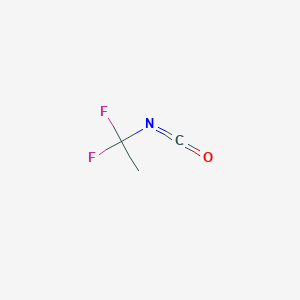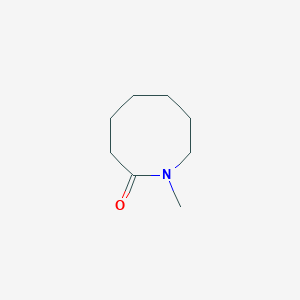
Ethyl 2-cycloheptylideneacetate
Overview
Description
Ethyl 2-cycloheptylideneacetate is a chemical compound that serves as a versatile intermediate in organic synthesis. It is particularly useful in nickel-catalyzed cocyclization reactions to form seven-membered carbocycles, which are of interest due to their presence in various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of seven-membered carbocycles using ethyl 2-cycloheptylideneacetate has been achieved through nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization with alkynes. The presence of an electron-withdrawing group in ethyl cyclopropylideneacetate is crucial for the high reactivity and selectivity observed in these reactions . Additionally, heteroatom-substituted alkynes have been used as substrates in the synthesis of heteroatom-substituted cycloheptadiene and related compounds through a similar nickel-catalyzed [3 + 2 + 2] cocyclization process .
Molecular Structure Analysis
The molecular structure of ethyl 2-cycloheptylideneacetate derivatives has been explored through the synthesis of Schiff bases and subsequent reactions to form various heterocyclic compounds. For instance, treatment with different reagents can lead to the formation of benzimidazole or benzodiazepine derivatives, showcasing the compound's ability to participate in complex molecular transformations .
Chemical Reactions Analysis
Ethyl 2-cycloheptylideneacetate undergoes ring expansion reactions with benzosilacyclobutenes, leading to the formation of benzosilacycloheptenes. This reaction is a type of formal σ bond metathesis and proceeds with good yields and selectivity . The compound also participates in [3+2+2] cycloaddition with 1,3-diynes, which can be extended to a three-component reaction including alkynes, yielding cycloheptadiene derivatives . Furthermore, a [4+3] cycloaddition with 1,3-dienes has been reported, providing a new method for synthesizing cycloheptene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-cycloheptylideneacetate derivatives can be inferred from their reactivity in various chemical reactions. For example, the compound's ability to undergo cyclization reactions suggests a certain level of stability and reactivity towards nucleophilic attack. The crystal structure of one such derivative has been determined, which provides insights into the molecular conformation and potential intermolecular interactions . Additionally, the compound's derivatives have shown antitumor activity, indicating biological relevance and potential pharmaceutical applications .
Scientific Research Applications
Application 1: Synthesis of Coumarin-3-carboxylate Ester
- Scientific Field : Organic Chemistry .
- Summary of the Application : Ethyl 2-cycloheptylideneacetate is used in the condensation with salicylaldehyde to produce coumarin-3-carboxylate ester .
- Methods of Application : The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
- Results or Outcomes : An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
Application 2: Synthesis of Tetrahydroquinoline Scaffolds
- Scientific Field : Organic Chemistry .
- Summary of the Application : Ethyl 2-cycloheptylideneacetate is used in the Knoevenagel condensation with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
- Methods of Application : The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
- Results or Outcomes : The reaction led to the synthesis of highly substituted tetrahydroquinoline scaffolds .
properties
IUPAC Name |
ethyl 2-cycloheptylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-13-11(12)9-10-7-5-3-4-6-8-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWVIWMURMZEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940578 | |
| Record name | Ethyl cycloheptylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cycloheptylideneacetate | |
CAS RN |
1903-23-7 | |
| Record name | Ethyl 2-cycloheptylideneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cycloheptylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















